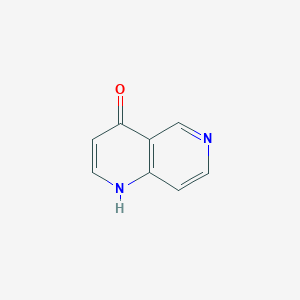

1,6-Naphthyridin-4-OL

Beschreibung

Overview of Naphthyridine Isomers in Chemical Research

Naphthyridines, also known as pyridopyridines or diazanaphthalenes, are heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.comresearchgate.net Their structure is analogous to naphthalene, but with two carbon atoms replaced by nitrogen atoms. acs.org This substitution gives rise to a family of isomers with distinct chemical and physical properties.

The naphthyridine family consists of six structural isomers, distinguished by the positions of the two nitrogen atoms within the bicyclic framework. researchgate.netacs.org These isomers can be broadly divided into two groups: the 1,X-naphthyridines (where X is 5, 6, 7, or 8) and the 2,X-naphthyridines (where X is 6 or 7). mdpi.com The specific placement of the nitrogen atoms significantly influences the electron distribution, aromaticity, and reactivity of the ring system, thereby defining the unique characteristics of each isomer.

Table 1: Isomers of Naphthyridine

| Isomer Name | Nitrogen Atom Positions |

|---|---|

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine (B1220473) | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 |

| 2,6-Naphthyridine (B1209661) | 2 and 6 |

The study of naphthyridines dates back to 1893, when A. Reissert first obtained a derivative of this heterocyclic system and proposed the name "naphthyridine". rsc.org However, it was not until 1927 that the first unsubstituted parent compounds, 1,5-naphthyridine and 1,8-naphthyridine, were synthesized. mdpi.comrsc.org The family of isomers was completed over the subsequent decades, with the synthesis of 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine (B1199556) reported in 1958, followed by the isolation of 2,6-naphthyridine in 1965. mdpi.com A classical method for synthesizing naphthyridines with a nitrogen atom in the 1-position is the Skraup reaction, which involves heating an aminopyridine with glycerol (B35011) derivatives in the presence of sulfuric acid and an oxidizing agent. acs.org While initially challenging, refinements to this and other methods have enabled the preparation of various naphthyridine cores in modest yields. acs.org

Among the six isomers, the 1,6-naphthyridine nucleus has attracted considerable interest in recent years due to the wide range of biological activities exhibited by its derivatives. researchgate.netuniba.it This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors. mdpi.com Functionalized 1,6-naphthyridines have been investigated for their potential as antitumor, antiviral, and mGlu5 receptor antagonist agents. researchgate.netuniba.it The rigid, planar structure and the specific orientation of its nitrogen atoms allow for diverse substitutions, making the 1,6-naphthyridine core a versatile template for designing novel, pharmacologically active compounds. nih.gov

Rationale for Focused Investigation on 1,6-Naphthyridin-4-OL (B1277894)

Within the broader family of 1,6-naphthyridines, the specific compound this compound (which may exist in tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one) has emerged as a molecule of interest. Its investigation is driven by its potential role as a key intermediate and a core structure for developing new therapeutic agents.

The interest in this compound stems from the extensive pharmacological activities reported for the 1,6-naphthyridine class of compounds. researchgate.netresearchgate.net Research has shown that derivatives of this nucleus are pharmacologically active, with demonstrated potential in a variety of therapeutic areas. nih.gov The burgeoning interest in the synthesis and biological applications of these compounds underscores their importance in medicinal chemistry. nih.gov

Derivatives built upon the 1,6-naphthyridine scaffold have been explored for a multitude of biological effects, as detailed in the table below.

Table 2: Investigated Biological Activities of 1,6-Naphthyridine Derivatives

| Biological Activity | Research Context | Citations |

|---|---|---|

| Anticancer | Inhibition of cancer cell lines, targeting enzymes like VEGFR-2. | uniba.itnih.govresearchgate.netresearchgate.netjapsonline.com |

| Antiviral | Potential activity against viruses such as HIV. | researchgate.netnih.govresearchgate.netresearchgate.net |

| mGlu5 Receptor Antagonists | Potential applications in neurological disorders. | uniba.it |

| Tyrosine Kinase SYK Inhibitors | Role in inflammatory and autoimmune diseases. | uniba.it |

| Analgesic | Pain management potential. | nih.govresearchgate.netresearchgate.net |

| Antiasthmatic | Potential for treating respiratory conditions. | researchgate.netresearchgate.net |

| PDE5 Inhibitory Activity | Found in benzo[b] rsc.orgCurrent time information in Bangalore, IN.naphthyridine derivatives. | uniba.it |

Given this wide spectrum of activity, this compound represents a fundamental building block for creating novel and potent derivatives that can be optimized for these and other biological targets. The "4-ol" or 4-hydroxy substitution provides a key functional group for further chemical modification and elaboration.

Despite the extensive research into complex 1,6-naphthyridine derivatives, a significant portion of the existing literature focuses on molecules with elaborate substitutions, such as 1,6-naphthyridin-2(1H)-ones mdpi.com or fused-ring systems like benzo[b] rsc.orgCurrent time information in Bangalore, IN.naphthyridines. uniba.it There appears to be a relative scarcity of studies dedicated to the fundamental chemical properties and biological profile of the parent compound, this compound, itself.

This gap presents a clear opportunity for foundational research. A thorough characterization of this compound, including its synthesis, reactivity, and preliminary biological screening, could provide valuable insights for the broader field. Understanding its intrinsic properties would enable a more rational design of second-generation compounds. Furthermore, exploring its potential as a versatile starting material could unlock new, efficient synthetic pathways to novel libraries of 1,6-naphthyridine derivatives, accelerating the discovery of new therapeutic leads.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,5-Naphthyridine |

| This compound |

| 1,6-Naphthyridine |

| 1,6-Naphthyridin-4(1H)-one |

| 1,6-Naphthyridin-2(1H)-ones |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 2,6-Naphthyridine |

| 2,7-Naphthyridine |

| Aminopyridine |

| Benzo[b] rsc.orgCurrent time information in Bangalore, IN.naphthyridines |

| Glycerol |

| Naphthalene |

Interdisciplinary Relevance

The structural characteristics of this compound have made it a molecule of interest across several scientific disciplines, most notably in organic chemistry, pharmacology, and materials science.

Organic Chemistry

In the field of organic chemistry, the 1,6-naphthyridine framework serves as a valuable scaffold for the development of new synthetic methodologies. The construction of this bicyclic system is a key focus, with research dedicated to creating efficient and scalable synthetic routes. mdpi.comnih.gov Synthetic strategies often involve the cyclization of functionalized pyridine precursors. researchgate.netacs.org

One robust method involves the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, which proceeds through an addition-acidolysis-cyclocondensation sequence to yield a variety of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. mdpi.comnih.gov This approach has been proven to be practical and scalable, even to a 100-gram scale, highlighting its utility for producing these compounds in significant quantities for further study. mdpi.comresearchgate.net The development of such synthetic methods is crucial for enabling the exploration of these compounds in other fields. researchgate.net

Pharmacology

The 1,6-naphthyridine core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com Consequently, derivatives of this compound are actively investigated for their therapeutic potential. A significant area of research is in oncology, where 1,6-naphthyridin-4-one-based compounds have been identified as potent kinase inhibitors. nih.gov

For instance, derivatives of this scaffold have been developed as inhibitors of the MET kinase, a target in cancer therapy. nih.govresearchgate.net The scalability of their synthesis is a key factor in enabling preclinical development of these potential antitumor drug candidates. mdpi.comnih.gov The broad biological activities of the 1,6-naphthyridine class also include antiviral, antiasthmatic, and analgesic properties, which drives further interest from medicinal chemists and pharmacologists. researchgate.net

| Compound Class | Pharmacological Target | Therapeutic Potential | Reference |

|---|---|---|---|

| 1,6-Naphthyridin-4-one derivatives | MET Kinase | Antitumor | nih.govresearchgate.net |

| 1,6-Naphthyridine derivatives | Various | Antiviral, Antiasthmatic, Analgesic | researchgate.net |

Materials Science

The relevance of this compound and its derivatives in materials science is linked to their unique electronic and photophysical properties. acs.org The rigid, planar structure of the naphthyridine core, combined with its electron-deficient nature, makes it a candidate for applications in organic electronics and nonlinear optics. researchgate.netsmolecule.com

Research has shown that certain 1,6-naphthyridine derivatives exhibit second harmonic generation upon excitation with a laser, a key property for materials used in nonlinear optics. nih.gov Furthermore, these compounds can display significant fluorescence, with studies on their photophysical properties revealing fluorescence quantum yields and lifetimes that are dependent on the solvent environment. nih.gov The general 1,6-naphthyridine scaffold has been explored as a building block for organic light-emitting diodes (OLEDs). smolecule.com These optical and electronic characteristics suggest the potential for developing novel functional materials from the this compound core. acs.orgresearchgate.net

| Property | Observed Phenomenon | Potential Application | Reference |

|---|---|---|---|

| Nonlinear Optics | Second Harmonic Generation | Optical Materials | nih.gov |

| Photophysical | Fluorescence | Luminescent Materials, OLEDs | smolecule.comnih.gov |

| Electronic | Electron-deficient core | Organic Electronics | acs.orgsmolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 | |

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 1,6 Naphthyridin 4 Ol

Aromatic Reactivity of the Naphthyridine Ring System

The 1,6-naphthyridine (B1220473) ring system is an electron-deficient aromatic structure due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (SEAr) reactions on pyridine (B92270), a constituent of the naphthyridine system, are generally sluggish compared to benzene. This is attributed to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring and can be protonated under acidic conditions, further increasing its electron-withdrawing nature. When such reactions do occur, they typically require forcing conditions and show a preference for the β-positions (C-3 and C-5) relative to the nitrogen atom.

In the context of 1,6-naphthyridin-4-ol (B1277894), the hydroxyl group at the C-4 position is an activating, ortho-, para-directing group. This would be expected to enhance the reactivity of the ring towards electrophiles, particularly at the positions ortho and para to the hydroxyl group. However, the strong deactivating effect of the two nitrogen atoms in the bicyclic system still presents a significant barrier to electrophilic substitution.

Detailed research findings on direct electrophilic substitution on this compound are not extensively documented, but based on the principles of electrophilic aromatic substitution on heterocyclic compounds, any potential substitution would likely occur at positions C-3 and C-5, influenced by both the directing effect of the hydroxyl group and the inherent reactivity of the pyridine rings.

The electron-deficient nature of the 1,6-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or with a good leaving group. While this compound itself does not possess a typical leaving group, its derivatives can undergo nucleophilic substitution. For instance, chloro-substituted naphthyridines are known to react with various nucleophiles.

Studies on related benzo[b] mdpi.comresearchgate.netnaphthyridine derivatives have shown that the reactivity of a chloro substituent is influenced by other groups on the ring. For example, the presence of an acceptor substituent can facilitate nucleophilic substitution reactions. This suggests that the electronic properties of the 1,6-naphthyridine ring in this compound could be modulated to allow for nucleophilic attack.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-4 position is a key functional handle for a variety of chemical transformations.

The hydroxyl group of this compound can undergo O-alkylation and O-acylation reactions to yield the corresponding ethers and esters. These reactions typically proceed via the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkylating or acylating agent. The choice of base and reaction conditions can be crucial to avoid competing N-alkylation at one of the ring nitrogen atoms.

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | 4-Alkoxy-1,6-naphthyridine |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) | 4-Acyloxy-1,6-naphthyridine |

This compound can exist in equilibrium with its keto tautomer, 1,6-naphthyridin-4(1H)-one. This keto-enol tautomerism is a common feature of hydroxypyridines and related heterocyclic systems. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH.

The enol form (this compound) is aromatic, which provides a significant stabilizing factor. However, the keto form (1,6-naphthyridin-4(1H)-one) contains a strong carbonyl double bond and can be stabilized by intermolecular hydrogen bonding in certain solvents. Spectroscopic studies, such as NMR and UV-Vis, are typically employed to determine the predominant tautomeric form under different conditions. The synthesis of related 4-hydroxy-1,6-naphthyridin-2(1H)-one derivatives confirms the existence and importance of this tautomeric equilibrium within the 1,6-naphthyridine framework. nih.gov

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Enol Form | This compound | Aromatic ring, Hydroxyl group |

| Keto Form | 1,6-Naphthyridin-4(1H)-one | Carbonyl group, Amide-like structure |

Cyclization and Ring-Expansion Reactions

The 1,6-naphthyridine scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. While reactions starting directly from this compound are not extensively reported, related 1,6-naphthyridine derivatives are utilized in various cyclization reactions. For instance, intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles, which are precursors to 4-amino-1,6-naphthyridines, can lead to the formation of fused polycyclic 1,6-naphthyridin-4-amines. nih.govnih.gov These reactions often proceed through acid-mediated Friedel-Crafts type mechanisms. nih.govnih.gov

Additionally, multicomponent reactions involving 4-aminopyridine, a substructure of 1,6-naphthyridine, have been used to synthesize pyrano- and furano-naphthyridine derivatives. ekb.eg This demonstrates the potential for the 1,6-naphthyridine ring system to participate in cycloaddition and other ring-forming reactions to generate novel, complex heterocyclic architectures.

Cross-Coupling Reactions for Diversification

Cross-coupling reactions are powerful tools for creating new bonds and introducing a wide array of substituents onto the 1,6-naphthyridine scaffold. To utilize the 4-position of this compound in such reactions, the hydroxyl group must first be converted into a more reactive leaving group, such as a halide or a triflate. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general principles of cross-coupling chemistry are applicable.

A common strategy involves the conversion of a hydroxyl group to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. For instance, a related scaffold, 1,6-naphthyridine-5,7-dione, can be converted to a highly reactive 1,6-naphthyridine-5,7-ditriflate. This intermediate is then amenable to various cross-coupling reactions.

Table 1: Illustrative Cross-Coupling Reactions on a Functionalized 1,6-Naphthyridine Scaffold

| Reaction Type | Coupling Partners | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂/PCy₃ | 5-Amino-7-aryl-1,6-naphthyridine |

| Kumada Coupling | Methylmagnesium bromide | Not specified | 5-Amino-7-methyl-1,6-naphthyridine |

| Cyanation | Not specified | Pd-catalyst | 5-Amino-7-cyano-1,6-naphthyridine |

This table illustrates the types of cross-coupling reactions that can be performed on a functionalized 1,6-naphthyridine core, based on the reactivity of triflate-activated positions.

These examples from a similar system suggest that if this compound were converted to its 4-triflyloxy or 4-chloro derivative, a wide range of substituents could be introduced at this position. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations.

Oxidative and Reductive Transformations

The 1,6-naphthyridine ring system can undergo both oxidative and reductive transformations, altering its electronic properties and three-dimensional structure.

Oxidative Transformations:

The oxidation of heteroaromatic systems can be challenging and is not widely reported for this compound itself. However, one potential oxidative transformation is the formation of an N-oxide. For the parent 1,6-naphthyridine, a synthesis modification involving the use of 4-aminopyridine-N-oxide as a starting material leads to the formation of 1,6-naphthyridine-N-oxide, which is then reduced to the free base acs.org. This suggests that the nitrogen atoms in the 1,6-naphthyridine ring are susceptible to oxidation.

Reductive Transformations:

The reduction of the 1,6-naphthyridine core, particularly through hydrogenation, has been a subject of more detailed investigation. The selective reduction of one of the two pyridine rings is a significant challenge due to their similar electronic nature. However, recent studies have demonstrated that switchable and ring-selective hydrogenation of naphthyridine isomers is achievable through the careful selection of catalysts. acs.org

Orthogonal procedures have been developed for the hydrogenation of acs.orgresearchgate.net-naphthyridines to their corresponding 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine counterparts. acs.org The selectivity is controlled by the choice of catalyst:

A homogeneous ruthenium precatalyst , [Ru(p-cymene)I₂]₂, tends to favor the hydrogenation of the more electron-rich pyridine ring.

A heterogeneous palladium catalyst allows for the selective reduction of the other pyridine ring, with selectivity influenced by a combination of steric and electronic effects. acs.org

These methods tolerate a variety of substitution patterns and functional groups on the naphthyridine ring. acs.org In some cases, the addition of NaBArF₄ can enhance the activity of the ruthenium catalyst. acs.org These selective hydrogenation methods are valuable for creating structurally diverse saturated heterocyclic scaffolds, which are of significant interest in drug discovery. acs.org

Table 2: Catalyst-Controlled Selective Hydrogenation of acs.orgresearchgate.net-Naphthyridines

| Catalyst System | Selectivity | Product |

| [Ru(p-cymene)I₂]₂ | Hydrogenation of the more electron-rich ring | 1,2,3,4-Tetrahydro- acs.orgresearchgate.netnaphthyridine derivative |

| Heterogeneous Palladium | Hydrogenation influenced by sterics and electronics | 5,6,7,8-Tetrahydro- acs.orgresearchgate.netnaphthyridine derivative |

This table summarizes the orthogonal catalytic systems for the selective hydrogenation of the 1,6-naphthyridine core.

In addition to catalytic hydrogenation, other reductive methods may be applicable. For instance, the simple hydrogenolysis of a 4-chloro-1,6-naphthyridine derivative using hydrazine followed by oxidation with copper sulfate has been mentioned as a method to form 1,6-naphthyridine derivatives, implying a reduction of the C-Cl bond.

Advanced Computational and Theoretical Investigations of 1,6 Naphthyridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are used to determine molecular geometries, electronic structures, and various spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is favored for its balance of accuracy and computational efficiency. DFT has been successfully employed to investigate the properties of complex heterocyclic systems, including various naphthyridine derivatives. For instance, studies on novel fused 1,6-naphthyridine (B1220473) compounds have utilized DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set to elucidate their molecular characteristics.

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For complex molecules, which may have multiple stable conformations, this analysis is critical for understanding their structure and reactivity. In studies of complex 1,6-naphthyridine derivatives, DFT calculations at levels such as B3LYP/6-311G(d,p) have been performed to obtain their optimized geometries.

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. DFT provides several methods for this analysis:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.04 |

| ELUMO | -2.55 |

| Energy Gap (ΔE) | 3.49 |

Molecular Electrostatic Potential (MEP): MEP is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge distribution. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This analysis is used to understand hyperconjugative interactions, charge delocalization, and the stability of the molecular structure.

DFT calculations can predict the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the vibrational modes that are active in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with experimental data, researchers can confirm the molecular structure and assign specific spectral bands to particular molecular motions. This approach has been widely applied to various pyridine (B92270) and naphthyridine derivatives to support their structural characterization.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly effective for calculating the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. TD-DFT calculations allow for the prediction and interpretation of UV-Vis absorption spectra by identifying the specific molecular orbitals involved in each electronic transition. This method has been applied to various 1,6-naphthyridine derivatives to understand their photophysical properties and to assign observed absorption bands.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological receptors. In the context of the 1,6-naphthyridine scaffold, MD simulations have been used to investigate the binding modes of derivative compounds with biological targets. For example, MD studies have explored how novel naphthyridine derivatives act as inhibitors for cyclin-dependent kinase 8 (CDK8), revealing key interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for their activity. These simulations offer valuable insights into the dynamic behavior of ligand-receptor complexes that cannot be obtained from static models.

Conformational Dynamics and Stability

The conformational landscape of 1,6-Naphthyridin-4-OL (B1277894) is dominated by the inherent planarity of its fused aromatic ring system. The primary dynamic feature of interest is the potential for tautomerism, specifically the equilibrium between the hydroxy (enol) form (this compound) and its keto counterpart (1,6-Naphthyridin-4(1H)-one).

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic energies and thermodynamic properties of these tautomers. researchgate.netnih.gov Such calculations can predict the relative stability of each form in the gas phase and in different solvent environments. The stability is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and dipole moment. While the enol form preserves the aromaticity of both rings, the keto form may be stabilized by strong intermolecular hydrogen bonding in the solid state. Molecular dynamics (MD) simulations can further elucidate the stability of these forms over time and their interactions with surrounding molecules, such as solvents or biological receptors. mdpi.comchemrxiv.org

| Tautomer | Form | Key Computational Descriptors | Predicted Relative Stability (Gas Phase) |

| This compound | Enol | - Preserved aromaticity of both rings- Potential for intramolecular H-bond between 4-OH and N-5 | Often predicted to be the more stable tautomer in isolation due to aromatic stabilization. |

| 1,6-Naphthyridin-4(1H)-one | Keto | - Disrupted aromaticity in one ring- Strong H-bond donor (N-H) and acceptor (C=O) sites | May be favored in polar, protic solvents or in crystal lattices where intermolecular hydrogen bonding is maximized. |

This table represents a conceptual summary of typical computational predictions for hydroxy-N-heterocycle tautomerism. Specific energy values would require dedicated DFT calculations for this compound.

Intermolecular Interactions and Solvent Effects

The structure of this compound allows for a variety of intermolecular interactions that govern its physical properties and its behavior in different environments. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atoms (N1 and N6) and the carbonyl group in the keto tautomer act as hydrogen bond acceptors. Furthermore, the planar aromatic system facilitates π-π stacking interactions.

Computational techniques can model these forces with high accuracy. Hirshfeld surface analysis, for example, can be used to visualize and quantify the different types of intermolecular contacts within a crystal lattice from crystallographic data. nih.gov Energy calculations can determine the strength of specific interactions, such as the dimerization energy through hydrogen bonding or stacking. nih.gov

Solvent effects are critical for understanding tautomeric equilibria and molecular stability in solution. mdpi.com Solvents can significantly influence the rate of chemical reactions and are a key consideration in pharmaceutical formulation. nih.gov Computational models like the Polarizable Continuum Model (PCM) simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. mdpi.com These calculations can predict how the polarity of a solvent will affect the relative stability of the enol and keto tautomers. Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. nih.gov Studies on related heterocycles have shown that solvent effects can enhance aromaticity changes and stabilize dipolar structures. mdpi.com

Prediction of Chemical Reactivity and Selectivity

Theoretical calculations are instrumental in predicting the chemical reactivity and selectivity of this compound, providing insights into where electrophilic or nucleophilic attacks are most likely to occur. DFT calculations are a primary tool for elucidating the electronic structure that governs this reactivity. researchgate.netias.ac.in

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, with regions of high HOMO density being susceptible to electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons, with regions of high LUMO density being prone to nucleophilic attack. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Electron-rich regions (typically colored red or yellow) are negative and represent likely sites for interaction with electrophiles, while electron-poor regions (colored blue) are positive and are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, orbital interactions, and intramolecular bonding, offering a deeper understanding of the electronic factors that influence reactivity. researchgate.net

| Computational Descriptor | Predicted Reactivity for this compound Scaffold |

| HOMO | The electron-rich pyridine and hydroxypyridine rings would exhibit high HOMO density, suggesting susceptibility to electrophilic aromatic substitution. |

| LUMO | The electron-deficient positions, particularly carbons adjacent to the ring nitrogens, would likely have high LUMO density, marking them as potential sites for nucleophilic attack. |

| MEP | Negative potential is expected around the nitrogen atoms and the oxygen atom, indicating sites for hydrogen bonding or coordination. Positive potential would be found on the hydroxyl hydrogen and hydrogens on the aromatic rings. |

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery, enabling the rational design of new molecules and the interpretation of Structure-Activity Relationships (SAR). For the 1,6-naphthyridine scaffold, computational SAR studies correlate specific structural modifications with changes in biological activity. nih.govnih.gov This process typically involves molecular docking, where derivatives of a lead compound are computationally placed into the binding site of a biological target, such as a protein kinase. tandfonline.com

The goal is to understand how different substituents at various positions on the 1,6-naphthyridine core affect the binding affinity. By calculating binding energies and analyzing key interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can build predictive models. tandfonline.com These models explain why certain compounds are potent inhibitors while others are not, guiding the synthesis of more effective analogues. For example, a comprehensive SAR study on 1H-imidazo[4,5-h] tandfonline.comresearchgate.netnaphthyridin-2(3H)-one derivatives identified that specific substituents were essential for retaining c-Met kinase inhibition. nih.gov The introduction of a 4'-carboxamide phenoxy group at the C-5 position was found to significantly improve potency. nih.gov

| Scaffold Position | Type of Substituent | Effect on Biological Activity (Example: Kinase Inhibition) | Rationale from Computational Modeling |

| N-1 | Alkyl chain with a terminal amino group | Essential for activity | Forms a key hydrogen bond or salt bridge with a charged residue (e.g., Aspartic acid) in the binding pocket. |

| C-5 | Substituted phenoxy group | Potency enhancement | Occupies a hydrophobic pocket and forms additional interactions, improving overall binding affinity. |

| C-7, C-8 | Fused ring system (e.g., imidazo) | Constrains conformation | Reduces conformational flexibility, pre-organizing the molecule for optimal binding and minimizing the entropic penalty upon binding. |

This table is a generalized summary based on published SAR studies of 1,6-naphthyridine derivatives. nih.govnih.gov

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics applies computational methods to analyze large collections of chemical data, helping to navigate the vastness of "chemical space" to find novel and diverse molecules. scispace.comf1000research.com For a privileged scaffold like 1,6-naphthyridine, these approaches are vital for understanding the landscape of existing derivatives and for designing new ones with desired properties. researchgate.netresearchgate.net

Chemical databases are rich sources of information. Mining databases like SciFinder, which contains thousands of compounds based on the 1,6-naphthyridine framework, allows researchers to analyze the diversity of known structures and their associated biological data. mdpi.comnih.gov Publicly available databases like ScafBank can also be systematically analyzed to identify unique scaffolds from millions of compounds, providing a foundation for molecular hopping and design. nih.gov

When the 3D structure of a biological target is unknown, ligand-based design methods are employed. These methods are founded on the principle that molecules with similar structures often have similar biological activities. A key technique is pharmacophore modeling, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) is derived from a set of known active molecules. This pharmacophore model then serves as a template to search databases for new, structurally diverse compounds that match these features.

Virtual screening is a powerful computational technique used to screen large libraries of compounds against a target to identify potential "hits". researchgate.netmdpi.com This process can dramatically reduce the time and cost of drug discovery by prioritizing a smaller, more promising set of molecules for experimental testing. researchgate.net Screening can be:

Structure-Based: Utilizes molecular docking to fit ligands into the 3D structure of a target protein.

Ligand-Based: Uses similarity searching or pharmacophore models to find molecules similar to known actives.

The 1,6-naphthyridine scaffold is an excellent starting point for library design. acs.org Using combinatorial chemistry principles, vast virtual libraries can be generated by attaching different chemical fragments (R-groups) to various positions on the core structure. Cheminformatics tools are then used to ensure the diversity and drug-likeness of the designed library, maximizing the exploration of relevant chemical space and increasing the probability of discovering novel, active compounds. acs.org

| Step | Description | Computational Tools Used |

| 1. Library Preparation | A large database of purchasable or virtual compounds is obtained and prepared (e.g., generating 3D structures, assigning correct protonation states). | ZINC15, DrugBank, ChemSpider youtube.com |

| 2. Target Preparation | The 3D structure of the biological target (e.g., a protein) is prepared by adding hydrogens, assigning charges, and defining the binding site. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 3. Screening | The compound library is screened against the target using either structure-based (docking) or ligand-based (pharmacophore) methods. | GOLD, Glide, Discovery Studio mdpi.com |

| 4. Hit Selection & Filtering | Compounds are ranked based on a scoring function (e.g., predicted binding energy). Top-ranked compounds are filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and visual inspection. | |

| 5. Experimental Validation | The final, prioritized list of hit compounds is purchased or synthesized for biological testing. |

Non-Linear Optical (NLO) Properties and Theoretical Prediction

Theoretical predictions based on computational studies have highlighted the potential of naphthyridine derivatives, including the 1,6-naphthyridine scaffold, as promising candidates for non-linear optical (NLO) applications. These applications are significant in fields such as optical switching and data storage. The NLO response in organic molecules is often associated with the intramolecular charge transfer between electron donor and acceptor groups, a feature that can be computationally modeled and tuned.

Research into a series of novel push-pull chromophores based on the naphthyridine structure has utilized density functional theory (DFT) and time-dependent density functional theory (TD-DFT) to investigate their NLO parameters. rsc.org These computational methods are instrumental in predicting properties such as polarizability and hyperpolarizability, which are key indicators of a material's NLO activity. frontiersin.orgresearchgate.net For instance, studies on related naphthyridine derivatives have shown that compared to the parent naphthyridine, these compounds exhibit smaller energy gaps and consequently higher values for NLO parameters. rsc.org

The investigation of 1,6-naphthyridine derivatives has demonstrated their capability for second harmonic generation (SHG) upon excitation with a Nd-YAG laser at a wavelength of 1064 nm. nih.gov Experimental techniques such as the Kurtz powder method have been employed to quantify the NLO efficiency of these compounds, often using urea (B33335) as a reference material. nih.gov

Furthermore, solvatochromism studies, which examine the shift in the wavelength of absorption or emission spectra in different solvents, have been used to estimate the enhancement in dipole moments upon excitation and to derive the values of the first-order hyperpolarizability (β). nih.gov Theoretical calculations complement these experimental findings by providing insights into the electronic transitions and the nature of the excited states. For example, TD-DFT can be used to simulate absorption spectra, and a red shift in the peak absorption wavelength with extended substitution is often observed, indicating enhanced NLO properties. rsc.org

Computational models also allow for the investigation of dynamic hyperpolarizability values for phenomena such as the electro-optic Pockels effect and second harmonic generation at various dispersion frequencies. rsc.org The effect of the solvent environment, in both polar and non-polar modes, on the frontier molecular orbital (FMO) energy gap and hyperpolarizability can be effectively tuned, which has significant implications for the design of organic NLO materials. rsc.org

The general approach for theoretically assessing the NLO properties of compounds like this compound involves:

Geometric Optimization: Using DFT to determine the ground-state geometry of the molecule.

Electronic Properties Calculation: Computing parameters like the HOMO-LUMO energy gap, which is indicative of the molecule's reactivity and potential for charge transfer.

NLO Property Calculation: Determining the linear polarizability (α) and the first (β) and second-order (γ) hyperpolarizabilities.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study on this compound and its derivatives, based on the types of calculations described in the literature for similar compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | β (esu) |

| This compound | -6.25 | -1.80 | 4.45 | 1.5 x 10-30 |

| Derivative A (with Donor group) | -5.98 | -1.95 | 4.03 | 5.2 x 10-30 |

| Derivative B (with Acceptor group) | -6.50 | -2.10 | 4.40 | 2.1 x 10-30 |

| Derivative C (Donor-Acceptor) | -5.85 | -2.25 | 3.60 | 10.8 x 10-30 |

Note: The data in this table is illustrative and intended to represent the type of output from computational NLO studies. It is not based on actual experimental or calculated values for this compound.

These theoretical investigations are crucial for the rational design of new organic materials with enhanced NLO properties for various photonic and optoelectronic applications.

Biomedical and Pharmacological Research on 1,6 Naphthyridin 4 Ol and Analogs

Biological Activities and Therapeutic Potential

Anticancer/Antiproliferative Activities

The fight against cancer has been a major focus of research involving 1,6-naphthyridine (B1220473) derivatives. nih.govscilit.com These compounds have shown promising anticancer activity, which is attributed to their ability to interfere with various biological processes essential for tumor growth and survival. nih.govresearchgate.net

The anticancer effects of 1,6-naphthyridin-4-ol (B1277894) analogs are often rooted in their ability to inhibit key enzymes involved in cancer cell signaling and proliferation.

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.

AXL Kinase Inhibition: A series of 1,6-naphthyridin-4-one derivatives have been identified as potent inhibitors of the AXL receptor tyrosine kinase, a key player in cancer progression and drug resistance. nih.gov One notable compound, 13c , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3.2 ± 0.3 nM against AXL kinase. nih.gov

MET Kinase Inhibition: Researchers have designed and synthesized 1,6-naphthyridinone-based inhibitors targeting the MET kinase, another important target in oncology. nih.gov Compound 20j emerged from these studies as a potent and orally bioavailable MET kinase inhibitor. nih.gov

Protein Kinase C (PKC) Inhibition: 2,6-Naphthyridine (B1209661) derivatives have been developed as potent and selective inhibitors of the novel PKC isozymes (δ, ε, η, θ). researchgate.netnovartis.com These kinases are involved in various cellular processes, including T-cell activation, making their inhibition a potential strategy for both cancer and immunological disorders.

Topoisomerase Inhibition: Certain 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as potent topoisomerase I (TOP1)-targeting agents. nih.gov These compounds, such as 3a , interfere with the DNA replication and repair machinery in cancer cells, leading to cell death. nih.gov

The following table summarizes the kinase inhibitory activities of selected 1,6-naphthyridine derivatives.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 13c | AXL | 3.2 ± 0.3 |

| 20j | MET | Data not specified |

| 11 | PKCθ | Data not specified |

A significant body of research has demonstrated the cytotoxic effects of this compound analogs against a variety of human cancer cell lines.

For instance, a study on naphthyridine derivatives reported the cytotoxic activities of several compounds against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Compounds 14 , 15 , and 16 were found to be more potent than the established anticancer agent colchicine (B1669291) against all three cell lines. nih.gov Specifically, compound 16 exhibited IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

Another study highlighted a series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives, with compound 10a showing activity against MOLM-13 tumor cells with an IC₅₀ value of 76 μmol/L. researchgate.net

The cytotoxic profiles of selected 1,6-naphthyridine derivatives are presented in the table below.

| Compound | Cancer Cell Line | IC₅₀ |

| 16 | HeLa (Cervical Cancer) | 0.7 µM |

| 16 | HL-60 (Leukemia) | 0.1 µM |

| 16 | PC-3 (Prostate Cancer) | 5.1 µM |

| 10a | MOLM-13 (Leukemia) | 76 µmol/L |

The promising in vitro anticancer activity of 1,6-naphthyridine derivatives has been translated into in vivo efficacy in preclinical tumor models.

The AXL inhibitor 13c demonstrated significantly improved in vivo antitumor efficacy in AXL-driven tumor xenograft mouse models, where it caused tumor regression at well-tolerated doses. nih.gov Similarly, the MET kinase inhibitor 20j exhibited statistically significant tumor growth inhibition (131% TGI) in a U-87 MG xenograft model, which was superior to the approved drug Cabozantinib at the same dose. nih.gov

Furthermore, the topoisomerase I-targeting agent 3a was effective in regressing tumor growth in a human tumor xenograft model using the MDA-MB-435 breast tumor cell line when administered both intraperitoneally and orally. nih.gov Its dihydro derivative, 4a , also suppressed tumor growth when administered orally. nih.gov

These in vivo studies underscore the potential of this compound analogs as viable candidates for further development as anticancer drugs. nih.govnih.govnih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Beyond their anticancer effects, 1,6-naphthyridine derivatives have also been recognized for their antimicrobial properties. nih.govresearchgate.net The broader class of naphthyridines has a well-established history in the development of antibacterial agents. nih.gov For example, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was one of the first synthetic quinolone antibiotics. nih.gov

While specific studies focusing solely on the antimicrobial activity of this compound are less common, research on related naphthyridine structures provides strong evidence for the antimicrobial potential of this chemical class. researchgate.netnih.gov For example, a series of novel hydrochloride salts of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-(1H)-one derivatives demonstrated antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. researchgate.net Several of these compounds, including 10a , 10b , 10h , and 10i , showed strong activity against E. coli. researchgate.net

Furthermore, studies on 1,8-naphthyridine derivatives have shown that they can potentiate the activity of existing antibiotics against multi-resistant bacterial strains. nih.gov This suggests that 1,6-naphthyridine analogs could also be explored as adjuvants in antibiotic therapy.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 1,6-naphthyridine have also demonstrated potential as anti-inflammatory and immunomodulatory agents. nih.govresearchgate.net Inflammation is a key component of many chronic diseases, and compounds that can modulate the immune response are of great therapeutic interest. mdpi.comfrontiersin.org

Research has shown that certain naphthyridine alkaloids possess strong anti-inflammatory properties. nih.gov For example, alopecuroides B and C, which are 1,6-naphthyridine alkaloid dimers, significantly reduced the levels of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov

While direct studies on this compound are limited in this area, the observed activities of its analogs suggest that this scaffold is a promising starting point for the development of novel anti-inflammatory and immunomodulatory drugs. The ability of some naphthyridine derivatives to downregulate pro-inflammatory cytokines points to their potential in treating a range of inflammatory conditions. nih.govnih.gov

Neurological Activities (e.g., MAO Inhibition, Cannabinoid Receptor Affinity)

Derivatives of the 1,6-naphthyridine core have been explored for their potential in treating neurological disorders, with significant findings in the areas of monoamine oxidase (MAO) inhibition and cannabinoid receptor binding.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Aaptamine (B1664758), a naturally occurring benzo[de] nih.govnih.govnaphthyridine alkaloid, has been shown to selectively inhibit MAO-A, suggesting its potential utility in depression therapy. nih.gov

More recent research has focused on synthetic benzo[b] nih.govnih.govnaphthyridine derivatives. A series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines bearing phenylethynyl groups at the C1 position were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. mdpi.com The compounds demonstrated a notable selectivity for MAO-B, with most exhibiting IC50 values in the low micromolar range. mdpi.com The 1-(2-(4-fluorophenyl)ethynyl) analog, in particular, displayed a potent IC50 of 1.35 µM, a value comparable to the reference inhibitor pargyline. mdpi.com

| Compound | Substituent (at C1) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |

|---|---|---|---|

| 5c | Phenylethynyl | > 100 | 5.81 |

| 5d | 4-Methylphenylethynyl | > 100 | 3.32 |

| 5e | 4-Methoxyphenylethynyl | > 100 | 4.55 |

| 5f | 4-Chlorophenylethynyl | > 100 | 2.74 |

| 5g | 4-Fluorophenylethynyl | > 100 | 1.35 |

| 5h | Thiophen-2-ylethynyl | > 100 | 4.21 |

| Pargyline | Reference | > 100 | 1.80 |

Cannabinoid Receptor Affinity: The cannabinoid receptors, particularly CB1 and CB2, are integral to the endocannabinoid system and are targets for various therapeutic areas, including pain, inflammation, and neurodegenerative disorders. nih.gov While much of the research on naphthyridines has focused on the 1,8-isomer, these studies provide a framework for understanding the potential of the 1,6-naphthyridine scaffold. For instance, a series of 1,8-naphthyridin-2-(1H)-one-3-carboxamides were developed as selective ligands for the CB2 receptor. nih.gov These studies highlighted that substitutions at the N1 and C6 positions significantly influence binding affinity and functional activity, with some compounds acting as inverse agonists. nih.gov Although these specific compounds are 1,8-naphthyridines, the research underscores the potential of the broader naphthyridine class, including 1,6-isomers, to be developed into selective cannabinoid receptor modulators. nih.gov

Receptor Modulation and Enzyme Inhibition Profiling

Beyond MAO and cannabinoid receptors, 1,6-naphthyridine analogs have been profiled against a diverse panel of enzymes and receptors, revealing a broad range of inhibitory activities. This scaffold has proven to be a versatile template for designing potent and selective inhibitors for various kinases and phosphodiesterases.

Kinase Inhibition: The 1,6-naphthyridine core is present in several potent kinase inhibitors.

c-Met Kinase: By incorporating a cyclic urea (B33335) pharmacophore, researchers developed 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives as a novel class of c-Met kinase inhibitors. nih.gov The most potent compound in this series exhibited an IC50 of 2.6 µM. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4): Recognizing FGFR4 as a critical target in hepatocellular carcinoma, a series of 1,6-naphthyridin-2(1H)-one derivatives were designed as selective FGFR4 inhibitors. nih.gov Through structural optimization, compounds with significant potency and selectivity against FGFR4-dependent cancer cell lines were identified. nih.gov

Rearranged during transfection (RET) Kinase: To overcome clinical resistance to existing RET inhibitors, a class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives was developed. These compounds showed excellent inhibitory activity against wild-type RET and, crucially, against solvent-front mutations that confer resistance, with IC50 values in the low nanomolar range. nih.gov

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a validated target for erectile dysfunction and pulmonary hypertension. Its inhibition has also been explored for treating Alzheimer's disease. nih.gov Novel 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues have been identified as highly potent PDE5 inhibitors. One of the most active compounds, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-8-carbonitrile, displayed an exceptionally low IC50 value of 0.056 nM. nih.gov

Other Enzyme/Receptor Targets: The versatility of the 1,6-naphthyridine scaffold is further demonstrated by its activity against other targets. Analogs have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), Topoisomerase I (Topo I), and human Acetylcholinesterase (hAChE), as well as modulators of noradrenaline uptake. nih.gov Furthermore, 1,6-naphthyridin-2(1H)-one derivatives have been designed as analogs of the antibiotic novobiocin (B609625) to target the C-terminal domain of Heat shock protein 90 (Hsp90), an important target in oncology. nih.gov

| Target | 1,6-Naphthyridine Scaffold Type | Reported Activity (IC50 or note) | Reference |

|---|---|---|---|

| MAO-A | Benzo[de] nih.govnih.govnaphthyridine (Aaptamine) | Selective Inhibition | nih.gov |

| MAO-B | Tetrahydrobenzo[b] nih.govnih.govnaphthyridine | 1.35 µM | mdpi.com |

| c-Met Kinase | Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one | 2.6 µM | nih.gov |

| FGFR4 | 1,6-Naphthyridin-2(1H)-one | Potent Inhibition | nih.gov |

| RET Kinase (mutant) | 7-substituted-1,6-Naphthyridine | 5.7 - 8.3 nM | nih.gov |

| PDE5 | Tetrahydrobenzo[b] nih.govnih.govnaphthyridine | 0.056 nM | nih.gov |

| Hsp90 | 1,6-Naphthyridin-2(1H)-one | Client protein degradation | nih.gov |

Other Reported Biological Activities (e.g., Antileishmanial, Antihypertensive, Antiasthmatic)

The pharmacological profile of the 1,6-naphthyridine core extends to anti-infective, cardiovascular, and potential respiratory applications.

Antileishmanial Activity: Leishmaniasis is a parasitic disease requiring new therapeutic agents due to toxicity and resistance issues with current drugs. nih.gov Research has identified 8-hydroxy-1,6-naphthyridine-7-carboxamides as possessing potent in vitro antileishmanial activity against Leishmania donovani. nih.gov The activity of these compounds was found to be highly dependent on the 1,6-naphthyridine core, as isomeric quinoline (B57606) and quinolinone derivatives were either toxic or inactive. nih.gov

Antihypertensive Activity: Certain 1,6-naphthyridine derivatives have shown potential as antihypertensive agents. The natural product aaptamine blocks α-adrenoceptors in vascular smooth muscle, a mechanism that can lead to vasodilation and a reduction in blood pressure. nih.gov Additionally, a review of 1,6-naphthyridin-2(1H)-ones with a single bond between C3 and C4 noted that their most relevant reported biological activity is in the cardiovascular system, with multiple references classifying them as antihypertensives and angiotensin II receptor antagonists. mdpi.com

Antiasthmatic Activity: Several reviews on the pharmacological properties of naphthyridines list antiasthmatic and bronchodilator effects as potential activities of the 1,6-naphthyridine scaffold. nih.gov However, detailed preclinical or clinical studies specifically investigating 1,6-naphthyridine derivatives for the treatment of asthma are not extensively documented in the available scientific literature. The activity is often mentioned as part of a broad summary of potential applications for the general naphthyridine class. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic investigation into the relationship between the chemical structure of 1,6-naphthyridine analogs and their biological activity has been crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Modifications on Biological Activity

SAR studies have provided clear guidance on how modifications at various positions on the 1,6-naphthyridine ring system influence biological outcomes.

For MAO-B Inhibition: In the 1-phenylethynyl-tetrahydrobenzo[b] nih.govnih.govnaphthyridine series, substitutions on the phenyl ring significantly impacted inhibitory potency. mdpi.com The presence of a fluorine atom at the 4-position of the phenyl ring (compound 5g ) resulted in the most potent compound, suggesting that electron-withdrawing groups in this position are favorable for activity. mdpi.com

For c-Met Kinase Inhibition: A comprehensive SAR study on 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones revealed several key determinants for activity. nih.gov An N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself were all found to be essential for effective c-Met inhibition. nih.gov Further potency enhancement was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. nih.gov

For FGFR4 Inhibition: In the development of 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors, detailed structural optimizations were critical. Modifications to substituents on the core were systematically performed to improve inhibitory capability and selectivity against other kinases, leading to the identification of optimized lead compounds. nih.gov

Investigation of Binding Motifs and Pharmacophores

The identification of key binding motifs and pharmacophoric features within the 1,6-naphthyridine scaffold has enabled rational drug design.

Antileishmanial Pharmacophore: In the 8-hydroxy-1,6-naphthyridine series, a key acceptor–donor–acceptor binding motif was identified as crucial for antileishmanial activity. nih.gov This motif, formed by the N1 nitrogen, the 8-hydroxyl group, and the adjacent carboxamide oxygen, is believed to be essential for interacting with the biological target. Compounds lacking this specific arrangement were found to be inactive. nih.gov

Kinase Inhibitor Binding Modes: For 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-based PDE5 inhibitors, in silico docking studies proposed plausible binding modes that provided insight into the structural basis of their high potency. nih.gov Similarly, for the 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one c-Met inhibitors, the incorporation of a cyclic urea pharmacophore was a key design element that constrained the conformation of the molecule to favorably interact with the kinase. nih.gov

Regioselectivity and Isomeric Effects on Bioactivity

The specific arrangement of nitrogen atoms within the bicyclic core and the regiochemistry of substituents are critical determinants of biological activity.

Isomeric Effects: The importance of the 1,6-naphthyridine nucleus is highlighted in the study of antileishmanial agents. When the 1,6-naphthyridine core of the active compound N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide was altered, the biological activity was dramatically affected. Deletion of the N-6 nitrogen to create a 7-substituted-8-hydroxyquinoline analog resulted in a compound that was toxic to host cells. nih.gov Conversely, deletion of the N-1 nitrogen to form a 2-substituted-3-hydroxy-1,8-naphthyridine analog led to a complete loss of antiparasitic activity. nih.gov This demonstrates that the precise placement of both nitrogen atoms in the 1,6-orientation is essential for the desired biological effect in this series.

Regioselectivity of Substituents: The position of substituents on the 1,6-naphthyridine ring dictates their interaction with biological targets. In the development of RET kinase inhibitors, the placement of a 1-methyl-1H-pyrazol-4-yl group at the C-7 position was a key feature for achieving potent inhibition of both wild-type and mutant forms of the enzyme. nih.gov This highlights how the regioselective placement of specific functional groups is a critical aspect of designing targeted inhibitors based on the 1,6-naphthyridine scaffold.

Preclinical Evaluation and Drug Development Aspects

The journey of a chemical entity from a laboratory curiosity to a potential therapeutic agent is a meticulous process involving extensive preclinical evaluation. For derivatives of the 1,6-naphthyridine scaffold, this process encompasses the identification of specific biological targets, computational analysis of their binding interactions, assessment of their behavior within a biological system, and systematic chemical modifications to enhance their therapeutic properties.

A foundational step in drug discovery is the identification and validation of a biological target, typically a protein or enzyme, that plays a critical role in a disease pathway. The 1,6-naphthyridine scaffold has proven to be a versatile framework, with its derivatives showing affinity for a range of important therapeutic targets.

One of the most prominent targets identified for 1,6-naphthyridine derivatives is Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling is a key driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). Researchers have designed and synthesized novel families of 1,6-naphthyridin-2(1H)-one derivatives that act as potent and highly selective FGFR4 inhibitors.

Another significant target is the Rearranged during transfection (RET) kinase. Acquired resistance to second-generation RET inhibitors, often mediated by solvent-front mutations, poses a clinical challenge. In response, a class of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives has been developed as potent inhibitors of both RET and its solvent-front mutants, offering a strategy to overcome this resistance.

Further research has identified additional targets for this versatile scaffold:

c-Met kinase: An 1H-imidazo[4,5-h]naphthyridin-2(3H)-one derivative was identified as a new class of c-Met kinase inhibitor.

Monoamine Oxidase (MAO): Bioactivity predictions for certain benzo[b]naphthyridine derivatives indicated MAOs as a probable target.

Other Bioactivities: The broader benzonaphthyridine class has been noted for inhibitory activity against various other targets, including PDE5, BTK, Topo I, and hAChE, highlighting the scaffold's wide-ranging biological potential.

The validation of these targets ensures they are physiologically relevant and directly influence the disease process, thereby reducing the rate of attrition in later stages of drug development.

Computational techniques are indispensable tools in modern drug development, allowing researchers to predict and analyze the interaction between a potential drug molecule and its biological target. Molecular docking simulations, for instance, are used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

For 1,6-naphthyridine derivatives, docking studies have provided crucial insights into their mechanism of action. Studies on FGFR4 inhibitors revealed the binding modes of these compounds within the ATP pocket of the enzyme, guiding further structural optimization. Similarly, docking simulations of a derivative targeting HDAC1 showed a unique T-shaped conformation within the enzyme's catalytic domain. The insights gained from these simulations help validate the observed biological activities and provide a rational basis for designing molecules with improved affinity and selectivity.

In addition to docking, structure-based target prediction platforms are utilized to forecast the bioactivity of newly synthesized compounds. One such study used the PLATO platform, which employs a multi-fingerprint similarity search algorithm, to predict MAOs as a likely target for a series of benzo[b]naphthyridine derivatives. Such predictive methods accelerate the discovery process by prioritizing compounds for further experimental validation.

Pharmacokinetics, the study of how an organism affects a drug, is a critical component of preclinical evaluation. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). A compound's therapeutic potential can only be realized if it possesses a favorable pharmacokinetic profile, allowing it to reach its target in sufficient concentration and remain there for an adequate duration.

In the development of 1,6-naphthyridine analogs, significant emphasis is placed on optimizing these properties. For example, the representative FGFR4 inhibitor, compound A34, was noted for its favorable pharmacokinetic properties in addition to its potent antitumor efficacy. Another example, compound 20p, a potent RET inhibitor, exhibited acceptable pharmacokinetics with an oral bioavailability of 30.4% in preclinical models.

Optimization efforts often focus on improving key parameters such as metabolic stability and aqueous solubility. Researchers leading an antileishmanial drug discovery program, for instance, focused their initial chemistry efforts on identifying 8-hydroxy naphthyridine compounds with improved solubility and lower metabolic clearance to enhance their potential for in vivo efficacy.

Lead optimization is the iterative process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. This process relies heavily on understanding the Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.

For 1,6-naphthyridine derivatives, lead optimization has been successfully applied to develop potent and selective inhibitors for various targets. Through detailed structural optimizations of the 1,6-naphthyridin-2(1H)-one scaffold, researchers significantly improved both the FGFR4 inhibitory capability and the selectivity against other kinases.

Common optimization strategies include:

Structure-Based Drug Design: Utilizing knowledge of the target's three-dimensional structure to guide modifications that enhance binding affinity.

SAR-Directed Optimization: Systematically modifying different parts of the lead compound to identify which chemical groups are essential for its activity and which can be altered to improve other properties. A comprehensive SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one inhibitors of c-Met kinase identified the key structural components essential for retaining effective inhibition.

Bioisosteric Replacement: Substituting one functional group with another that has similar physical or chemical properties to enhance potency or improve pharmacokinetics. This strategy was considered in the development of antileishmanial naphthyridines.

These optimization cycles of design, synthesis, and testing are crucial for advancing a promising lead compound toward clinical development.

Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescence Materials

Beyond their pharmacological potential, 1,6-naphthyridine derivatives possess intriguing optical and electrochemical properties that make them promising candidates for applications in materials science. Specifically, their rigid, planar structure and tunable electronic properties have drawn attention for their use as luminescence materials in organic light-emitting diodes (OLEDs).

OLEDs are a leading technology for displays and lighting, valued for their high color quality and efficiency. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer. Researchers have successfully incorporated the 1,6-naphthyridine scaffold into highly efficient phosphorescent metal complexes for OLED applications.

For example, novel naphthyridine-based iridium(III) complexes have been developed as emitters for green to red OLEDs, achieving outstanding maximum external quantum efficiencies (EQEmax) exceeding 30%. In another approach, homoleptic platinum(II) complexes featuring 1,6-naphthyridin-5-yl pyrazolate chelates were synthesized. These materials exhibit strong intermolecular interactions that facilitate efficient red and near-infrared emission, with a non-doped OLED device achieving a remarkable EQE of 25.6%. These findings demonstrate the significant potential of 1,6-naphthyridine derivatives in the development of next-generation lighting and display technologies.

The suitability of a material for optoelectronic applications is determined by its photophysical properties, including its ability to absorb and emit light. Fused polycyclic 1,6-naphthyridine derivatives have been the subject of detailed photophysical evaluations.

Studies on tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine (B1269099) derivatives in dilute DMSO solutions revealed broad absorption bands with maximum absorption wavelengths (λ_abs_) ranging from 344 to 448 nm. Upon excitation, these compounds exhibit fluorescence with maximum emission peaks (λ_em_) around 450 nm. The difference between the absorption and emission maxima, known as the Stokes shift, is an important characteristic for luminescent materials.

The fluorescence quantum yield (Φ), which measures the efficiency of the emission process, is another critical parameter. For the 1,6-naphthyridin-4-amine series, absolute fluorescence quantum yields were found to be favorable, demonstrating their potential as novel organic small-molecule fluorophores. Other studies on 1,6-naphthyridine derivatives have reported fluorescence lifetimes of around 10 nanoseconds and quantum yields between 0.05 and 0.1 in various solvents.

Certain 1,6-naphthyridin-7(6H)-one derivatives exhibit particularly powerful and environmentally sensitive fluorescence properties. These molecules display solvatochromism, where the color of their emission changes with the polarity of the solvent. This behavior is attributed to the equilibrium between lactim and lactam tautomeric forms, which can lead to dual fluorescence in polar solvents via an excited-state intramolecular proton transfer (ESIPT) mechanism. These compounds show high quantum yields and large Stokes shifts, making them suitable as fluorescent probes for investigating biological systems.

Table 1: Photophysical Properties of Selected Fused 1,6-Naphthyridin-4-Amine Compounds

Data sourced from Li et al. (2025)

| Compound | Absorption Maxima (λabs, nm) in DMSO | Emission Maxima (λem, nm) in DMSO | Fluorescence Quantum Yield (ΦF) in DMSO |

|---|---|---|---|

| 2a | 344 | 448 | 0.23 |

| 2d | 358 | 450 | 0.22 |

| 2j | 358 | 450 | 0.31 |

| 2o | 362 | 453 | 0.30 |

| 2q | 364 | 453 | 0.32 |

| 2y | 448 | 557 | 0.25 |

Table 2: Optical Properties of 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-one Nucleoside Analogues (TzNat)

Data sourced from Souab et al. (2024)

| Compound | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| TzNat A | Dioxane | 350 | 458 | 5990 | 0.65 |

| CH₂Cl₂ | 355 | 473 | 6140 | 0.66 | |

| CH₃CN | 353 | 480 | 6520 | 0.73 | |

| EtOH | 350, 430 | 510 | 4420 | 0.06 | |

| TzNat B | Dioxane | 386 | 488 | 5120 | 0.81 |

| CH₂Cl₂ | 384 | 502 | 5900 | 0.99 | |

| CH₃CN | 380 | 510 | 6470 | 0.99 | |

| EtOH | 370, 474 | 540 | 3440 | 0.04 | |

| TzNat C | Dioxane | 350 | 460 | 6100 | 0.60 |

| CH₂Cl₂ | 356 | 474 | 6140 | 0.65 | |

| CH₃CN | 354 | 480 | 6480 | 0.70 | |

| EtOH | 350, 430 | 510 | 4420 | 0.06 |

Coordination Chemistry with Lanthanide Ions

The coordination chemistry of naphthyridine scaffolds with lanthanide ions is an area of interest, particularly for the development of responsive magnetic resonance imaging (MRI) contrast agents. Lanthanide ions are characterized by high and variable coordination numbers and the absence of a preferred coordination polyhedron. researchgate.net Their unique electronic configurations, however, give rise to interesting luminescent and magnetic properties that are exploited in various materials and sensing applications. researchgate.netmdpi.comchemistryviews.org The interaction between organic ligands and lanthanide ions is considered to be predominantly ionic. researchgate.net

Research has demonstrated the use of naphthyridine-based ligands to create lanthanide complexes for biomedical applications. For instance, a gadolinium (Gd) complex, Gd-ANAMD, incorporating a 2-amino-7-methyl-1,8-naphthyridine moiety, was developed as a selective MRI contrast agent for guanosine 5'-monophosphate (GMP) both in aqueous solutions and in vivo. nih.gov The selectivity of this complex is attributed to the formation of strong multiple hydrogen bonds between the naphthyridine component and the guanine (B1146940) base of GMP. nih.gov This interaction positions the phosphate (B84403) group of GMP appropriately to coordinate with the gadolinium ion, displacing the coordinated naphthyridine ligand. nih.gov This substitution by the phosphate oxygen atoms leads to a discernible decrease in the relaxivity of the complex, which is the basis for its function as a sensor. nih.gov